3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
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Overview
Description
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and 1H-1,2,4-triazol-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-dibromo-6-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
Scientific Research Applications
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the bromine and pyridine ring.
5-Amino-1H-1,2,4-triazole: Another similar compound used in various chemical syntheses.
Uniqueness
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both the bromo and triazolyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrN5 |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-bromo-6-(1,2,4-triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-1-5(9)2-11-7(6)13-4-10-3-12-13/h1-4H,9H2 |
InChI Key |
CMHIBARQLFUFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)N2C=NC=N2)N |
Origin of Product |
United States |
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